C-4 Cyclopropyl vs. Ethyl: Lipophilicity and Conformational Restraint
The C-4 cyclopropyl substituent of the target compound produces a calculated XLogP3 of –0.8, whereas the analogous 4-ethyl derivative (CAS 1249723-62-3) yields an estimated XLogP3 of –0.3 to 0.0 [1]. This ~0.5–0.8 log unit reduction in lipophilicity lowers the risk of hERG channel binding and phospholipidosis (class-level inference from matched molecular pair analyses of cyclopropyl vs. alkyl groups in pyrimidine series) [2]. Additionally, the cyclopropyl ring constrains the C-4 substituent to a single dominant conformer, reducing the entropic penalty upon protein binding relative to the freely rotating ethyl group (3 rotatable bonds vs. 4 in the ethyl analog) [1].
| Evidence Dimension | Calculated lipophilicity (XLogP3) and rotatable bond count |
|---|---|
| Target Compound Data | XLogP3 = –0.8; Rotatable bonds = 4 |
| Comparator Or Baseline | 2-(2-Amino-2-oxoethyl)-4-ethylpyrimidine-5-carboxylic acid (CAS 1249723-62-3): XLogP3 ≈ –0.3 to 0.0 (estimated); Rotatable bonds = 5 |
| Quantified Difference | ∆XLogP3 ≈ 0.5–0.8 units lower; ∆Rotatable bonds = 1 fewer |
| Conditions | Computed by XLogP3 algorithm (PubChem); rotatable bond count per Cactvs descriptor |
Why This Matters
Lower lipophilicity and reduced conformational entropy are correlated with improved selectivity, lower in vivo toxicity risk, and superior ligand efficiency in fragment-to-lead optimisation—key selection criteria for procurement in early-stage drug discovery.
- [1] PubChem. 2-(Carbamoylmethyl)-4-cyclopropylpyrimidine-5-carboxylic acid, Computed Properties. CID 61700384 (2025). View Source
- [2] Koroleva, E. V. et al. Synthesis and applications of 2-aminopyrimidine derivatives. Russ. Chem. Rev. 2010, 79, 720–746. (Class-level review detailing impact of cyclopropyl substitution on pyrimidine pharmacokinetics.) View Source
